molecular formula C12H16O B1354010 1-Phenyl-hex-5-EN-3-OL CAS No. 60340-28-5

1-Phenyl-hex-5-EN-3-OL

Cat. No. B1354010
CAS RN: 60340-28-5
M. Wt: 176.25 g/mol
InChI Key: AYQFIGASVMPYQZ-UHFFFAOYSA-N
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Description

1-Phenyl-hex-5-EN-3-OL is a chemical compound with the molecular formula C12H16O and a molecular weight of 176.25 . It is also known by other names such as 1-phenethyl-3-buten-1-ol, 4-hydroxy-6-phenyl-1-hexane, and 5-bromo-1-phenyl-hex-5-en-3-ol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of cis-3-hexen-1-ol from alkyl phenyl ethers involves Birch reduction of the alkyl phenyl ether, followed by oxidative ring cleavage and reduction . Another method involves the lipase-catalyzed resolution of homoallylic alcohols .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-hex-5-EN-3-OL consists of a phenyl group attached to a hexenol moiety . The InChI code for this compound is 1S/C12H16O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h2-5,7-8,12-13H,1,6,9-10H2 .


Physical And Chemical Properties Analysis

1-Phenyl-hex-5-EN-3-OL has a boiling point of 130 °C (at a pressure of 11 Torr), a predicted density of 0.972±0.06 g/cm3, and a predicted pKa of 14.90±0.20 .

Scientific Research Applications

Anticancer and Antibacterial Properties

1-Phenyl-hex-5-EN-3-OL, through its derivatives, shows potential in medicinal chemistry, particularly in anticancer and antibacterial applications. A study highlighted the eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives that exhibited significant anticancer, antibacterial, and DNA binding potential. These compounds demonstrated greater potency than standard reference compounds in both anticancer and antibacterial activities, suggesting promising applications in medical treatments (Gupta et al., 2016).

Kinetics and Mechanism in Reactions

The kinetics and mechanisms of reactions involving 1-Phenyl-hex-5-EN-3-OL and related compounds have been a subject of study. For instance, the pyridine-catalyzed reaction of phenylselenenyl halides with unsaturated alcohols like hex-5-en-1-ol was examined, providing insights into the reaction rates and mechanisms, which are crucial for understanding and optimizing chemical processes (Bugarčić et al., 2008).

Chemical Synthesis and Rearrangements

Chemical synthesis involving 1-Phenyl-hex-5-EN-3-OL derivatives has been explored, particularly focusing on rearrangements and reactions. Studies have detailed various synthetic routes and mechanisms, such as the double prototropic rearrangement of cis-1-chlorohex-2-en-4-yne by phenyl-lithium, contributing to the understanding of chemical synthesis and transformation processes (Craig & Young, 1966).

Catalysis and Reaction Studies

Catalysis involving 1-Phenyl-hex-5-EN-3-OL and its analogs has been a significant area of research. Studies involving platinum and ruthenium complexes have shown promising results in the catalysis of reactions involving hex-5-en-1-ol and its derivatives, leading to the formation of various organic compounds. These studies contribute to the development of new catalytic methods and the synthesis of valuable organic compounds (Miura et al., 2008); (Kondo et al., 2003).

Safety And Hazards

The compound is classified under GHS07 and carries the signal word ‘Warning’. Hazard statements associated with it include H335, H319, H315, and H302 . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

1-phenylhex-5-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h2-5,7-8,12-13H,1,6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQFIGASVMPYQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435596
Record name 1-PHENYL-HEX-5-EN-3-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylhex-5-en-3-ol

CAS RN

60340-28-5
Record name 1-PHENYL-HEX-5-EN-3-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylhex-5-en-3-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of 3-phenylpropionaldehyde (1.06 mL, 8 mmol, 1 eq) and activated zinc (628 mg, 9.6 mmol, 1.2 eq) in THF (3.2 mL) at 0° C. was added one drop of allyl bromide. After the reaction was initiated, the remaining allyl bromide (total 0.831 mL, 9.6 mmol, 1.2 eq) was added slowly. The contents were stirred overnight at room temperature. After 20 hours the reaction was quenched with saturated aq. NH4Cl solution (15 mL), extracted with ether (3×20 mL) and the combined organic phases washed with brine (15 mL). The organic layer was dried over MgSO4 and the solvent was removed under reduced pressure to give crude 1-phenyl-hex-5-en-3-ol as a yellow oil. Column chromatography (hexane:ether, 85:15, 80:20, 75:25) gave a colourless oil, (966 mg, 69% yield). 1H NMR (400 MHz, CDCl3) δ 1.80-1.85 (m, 3H, CCH2CH2, +COH), 2.19-2.26 (m, 1H, CHOHCH2CH), 2.33-2.39 (m, 1H, CHOHCH2CH) 2.69-2.76 (m, 1H, PhCH2CH2), 2.82-2.89 (m, 1H, PhCH2CH2), 3.69-3.74 (m, 1H, CHOH), 5.16-5.19 (s, 1H, CHCH2 (cisH)), 5.19-5.20 (d, 1H, CHCH2 (trans H)), 7.21-7.26 (m, 3H, PhCH2), 7.30-7.34 (m, 2H, PhCH2); 13C NMR (100 MHz, CDCl3) δ 32.0 (PhCH2CH2), 38.4 (CH2CH2CH), 42.0 (CHOHCH2CH), 69.9 (CHOH), 118.1 (CHCH2), 125.7 (Ph), 128.4 (Ph), 128.5 (Ph), 134.6 (CHCH2), 142.0 (Ph); IR (v, cm−1) 3385 (OH), 3027 (Ar), 2932 (CH2), 1641 (CH═CH2), 1496 (Ph), 916 (CH═CH2); MS (GCT, CI+) m/z 194.2 [M+NH4]+ HRMS required for C12H20NO: 194.1545, found 194.1543.
Quantity
1.06 mL
Type
reactant
Reaction Step One
Name
Quantity
3.2 mL
Type
solvent
Reaction Step One
Name
Quantity
628 mg
Type
catalyst
Reaction Step One
Quantity
0.831 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
MVR Reddy, HC Brown, PV Ramachandran - Journal of Organometallic …, 2001 - Elsevier
Acrylic esters of homoallylic alcohols prepared in 92–96% ee via the asymmetric allylboration of appropriate aldehydes with B-allyldiisopinocampheylborane, upon ring-closing …
Number of citations: 45 www.sciencedirect.com
B Peng - 2012 - utswmed-ir.tdl.org
… After cooling under vacuum, nitrogen was used to fill the flask before addition of 1-phenyl-hex-5-en3-ol 40a (72mg, 0.4mmol) and 2 ml of dichloromethane. The solution was cooled to …
Number of citations: 3 utswmed-ir.tdl.org
AV Malkov, M Bell, M Orsini, D Pernazza… - The Journal of …, 2003 - ACS Publications
Allylation of aromatic and heteroaromatic aldehydes 1a−k with allyltrichlorosilane 2 can be catalyzed by the new heterobidentate, terpene-derived bipyridine N-monoxides 4, 6a,b, and 8…
Number of citations: 160 pubs.acs.org
KIN Chaithanya - 2014 - dspace.ncl.res.in
The genus Goniothalamus (Annonoceae) consists of over 115 species of shrubs and treelets growing abundantly in the rain forests of tropical Asia. 1 The extracts and leaves of …
Number of citations: 0 dspace.ncl.res.in
M Bandini, PG Cozzi, A Umani-Ronchi - Tetrahedron, 2001 - Elsevier
In this paper, we present the data obtained from kinetic analysis and from NLE study in the [Cr(Salen)] catalysed addition of allyl halides to aldehydes. The results show the key role …
Number of citations: 75 www.sciencedirect.com
B Olofsson, R Wijtmans, P Somfai - Tetrahedron, 2002 - Elsevier
Vinylaziridines are useful and versatile synthetic intermediates, as the relief of ring-strain provides a driving force for efficient ring-opening or ring-expansion reactions. Furthermore, the …
Number of citations: 58 www.sciencedirect.com
V Rauniyar - 2009 - era.library.ualberta.ca
Over the past two decades and continuing on, carbonyl allylation chemistry has been a very useful and popular tool for the stereocontrolled formation of carbon-carbon bonds in the field …
Number of citations: 4 era.library.ualberta.ca
J Lu, SJ Ji - Chinese Journal of Chemistry, 2006 - Wiley Online Library
An indium complex of chiral pyridine bis(oxazoline) (PYBOX) has been applied to the catalytic asymmetric allylation of ketones. It has been found that this chiral indium complex is …
Number of citations: 5 onlinelibrary.wiley.com
JE Dalgard - 2004 - search.proquest.com
This dissertation presents a full account of studies directed toward the enantioselective synthesis of the C18–C25 segment of (−)-lasonolide A. A novel Oxonia-Cope Prins cyclization of …
Number of citations: 2 search.proquest.com

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